N-butyl-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
N-butyl-4,5-dihydro-1,3-thiazol-2-amine is an organic compound with the molecular formula C7H14N2S . It is part of the thiazole family, which are organic five-aromatic ring compounds . Thiazoles are known for their various pharmaceutical applications .
Molecular Structure Analysis
The molecular weight of N-butyl-4,5-dihydro-1,3-thiazol-2-amine is 158.27 g/mol . The InChI representation of the molecule isInChI=1S/C7H14N2S/c1-2-3-4-8-7-9-5-6-10-7/h2-6H2,1H3, (H,8,9)
. The Canonical SMILES representation is CCCCNC1=NCCS1
. Physical And Chemical Properties Analysis
N-butyl-4,5-dihydro-1,3-thiazol-2-amine has a molecular weight of 158.27 g/mol, an XLogP3-AA of 1.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 158.08776963 g/mol . The topological polar surface area is 49.7 Ų .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including N-butyl-4,5-dihydro-1,3-thiazol-2-amine, have been found to exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as heart disease and cancer.
Analgesic and Anti-inflammatory Activities
Some compounds related to the thiazole scaffold have been found to act as analgesic and anti-inflammatory agents . This suggests that N-butyl-4,5-dihydro-1,3-thiazol-2-amine could potentially be used in the development of new pain relief and anti-inflammatory medications .
Antimicrobial and Antifungal Activities
Thiazole derivatives have been found to exhibit antimicrobial and antifungal properties . This suggests that N-butyl-4,5-dihydro-1,3-thiazol-2-amine could potentially be used in the development of new antimicrobial and antifungal medications .
Antiviral Activity
Thiazole derivatives have also been found to exhibit antiviral properties . This suggests that N-butyl-4,5-dihydro-1,3-thiazol-2-amine could potentially be used in the development of new antiviral medications .
Neuroprotective Activity
Thiazole derivatives have been found to exhibit neuroprotective properties . This suggests that N-butyl-4,5-dihydro-1,3-thiazol-2-amine could potentially be used in the development of new neuroprotective medications .
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to exhibit antitumor or cytotoxic properties . This suggests that N-butyl-4,5-dihydro-1,3-thiazol-2-amine could potentially be used in the development of new antitumor or cytotoxic medications . In fact, some thiazole derivatives have demonstrated potent effects on prostate cancer .
Antidiabetic Activity
Thiazoles have been found to exhibit antidiabetic properties . This suggests that N-butyl-4,5-dihydro-1,3-thiazol-2-amine could potentially be used in the development of new antidiabetic medications .
Anti-Alzheimer Activity
Thiazoles have been found to exhibit anti-Alzheimer properties . This suggests that N-butyl-4,5-dihydro-1,3-thiazol-2-amine could potentially be used in the development of new anti-Alzheimer medications .
Mechanism of Action
Target of Action
N-butyl-4,5-dihydro-1,3-thiazol-2-amine, also known as Butyl-(4,5-dihydro-thiazol-2-yl)-amine, is a compound that belongs to the group of azole heterocycles known as thiazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug)
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a wide range of effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
N-butyl-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S/c1-2-3-4-8-7-9-5-6-10-7/h2-6H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCCCOIMYNLNEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NCCS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397249 |
Source
|
Record name | N-Butyl-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>23.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24825500 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-butyl-4,5-dihydro-1,3-thiazol-2-amine | |
CAS RN |
13846-59-8 |
Source
|
Record name | N-Butyl-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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